![molecular formula C10H15N3O2 B060607 Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 166974-98-7](/img/structure/B60607.png)
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazinecarboxylic acid and contains a pyridine ring. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as kinases and proteases, that are involved in various cellular processes. It may also interact with proteins and other biomolecules, altering their function and activity.
Biochemical and Physiological Effects:
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that it can reduce tumor growth and inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. It can be used in a wide range of assays and experiments, including enzyme assays, cell-based assays, and animal studies. However, there are also limitations to its use. It may have low solubility in certain solvents, and it may exhibit non-specific binding to biomolecules, leading to false positive or negative results.
Future Directions
There are several future directions for the study of hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, it may be useful to explore its potential use in combination with other drugs or therapies to enhance their efficacy. Finally, it may be valuable to study its pharmacokinetics and pharmacodynamics in order to better understand its potential therapeutic applications.
Synthesis Methods
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized through a multi-step process. The first step involves the reaction of hydrazinecarboxylic acid with 2-pyridinecarboxylic acid. This reaction produces a pyridine ring attached to the hydrazinecarboxylic acid. The next step involves the reaction of this intermediate with tert-butyl alcohol, which forms the final product, hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)).
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, it has been used as a tool to study protein-ligand interactions, enzyme kinetics, and metabolic pathways. In materials science, it has been explored for its potential use in the synthesis of new materials with desirable properties.
properties
IUPAC Name |
tert-butyl N-(pyridin-2-ylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWKUPHCUJHXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-2-yl)hydrazinecarboxylate |
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